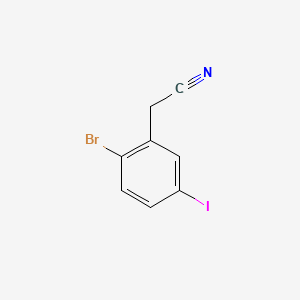

2-Bromo-5-iodophenylacetonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-bromo-5-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIWSKWPCISPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodophenylacetonitrile and Its Analogs

Strategic Approaches for the Installation of Bromo and Iodo Substituents on the Phenylacetonitrile (B145931) Core

The precise placement of both bromine and iodine atoms on the phenyl ring is a cornerstone of the synthesis of 2-Bromo-5-iodophenylacetonitrile. This requires a nuanced understanding of electrophilic aromatic substitution and, in many cases, a multi-step approach utilizing pre-functionalized precursors.

Regioselective Halogenation Techniques for the Phenyl Moiety

Direct and selective halogenation of an unsubstituted or monosubstituted phenylacetonitrile core to achieve the desired 2,5-dihalo pattern is challenging due to the complex interplay of directing effects. However, modern synthetic methods offer pathways to achieve high regioselectivity. The use of N-halosuccinimides (NCS, NBS, and NIS) in fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to be effective for the regioselective halogenation of a variety of arenes under mild conditions. nih.gov This method's versatility has been demonstrated through one-pot sequential halogenation and subsequent cross-coupling reactions. nih.gov

For introducing iodine, reagents such as iodine monochloride (ICl) can be more effective than molecular iodine for less activated aromatic rings. msu.edu For highly activated rings, direct iodination can be achieved using molecular iodine with an oxidizing agent like nitric acid or hydrogen peroxide, which generates a more potent electrophilic iodine species. libretexts.org

| Halogenation Method | Reagent(s) | Key Features | Reference(s) |

| N-Halosuccinimide Halogenation | NBS, NIS, HFIP | Mild conditions, high regioselectivity for various arenes. | nih.gov |

| Iodination | Iodine Monochloride (ICl) | Effective for less activated aromatic rings. | msu.edu |

| Oxidative Iodination | I₂, HNO₃ or H₂O₂ | Generates a more electrophilic iodine species for direct iodination. | libretexts.org |

Synthesis of Dihalo-substituted Aromatic Precursors

A more common and controllable strategy involves the synthesis of a dihalo-substituted aromatic precursor, which is then elaborated to introduce the acetonitrile (B52724) functionality. A pertinent example is the synthesis of 2-bromo-5-iodobenzyl alcohol, a closely related precursor. google.com This multi-step synthesis begins with a readily available starting material like o-toluidine (B26562) (2-methylaniline). The process involves:

Iodination: The initial amine undergoes a regioselective iodination reaction.

Diazotization and Bromination: The resulting 2-methyl-4-iodoaniline is then subjected to a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromine atom to yield 2-bromo-4-iodotoluene. google.com

Side-Chain Bromination: The methyl group of 2-bromo-4-iodotoluene is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, to form 2-bromo-1-(bromomethyl)-4-iodobenzene. google.com

Hydrolysis: Finally, the benzylic bromide is hydrolyzed to the corresponding 2-bromo-5-iodobenzyl alcohol. google.com

This dihalogenated benzyl (B1604629) alcohol or the corresponding benzyl bromide serves as a key intermediate, primed for the introduction of the nitrile group. A similar strategy can be envisioned starting from 2,5-dibromopyridine, which undergoes regioselective debromination followed by iodination to produce 2-bromo-5-iodopyridine (B107189), highlighting the feasibility of selective halogen exchange. guidechem.com

Methods for the Introduction of the Acetonitrile Functionality

With the dihalogenated aromatic core in hand, the next critical step is the introduction of the cyanomethyl group to form the phenylacetonitrile structure.

Cyanation Reactions (e.g., nucleophilic displacement of halides)

The most direct route to a phenylacetonitrile from a halo-precursor is through a cyanation reaction. When starting from a precursor like 2-bromo-1-(bromomethyl)-4-iodobenzene, the benzylic bromide is highly susceptible to nucleophilic substitution. The classic approach involves reacting the benzyl halide with an alkali metal cyanide, such as sodium cyanide, in an S_N2 reaction to form the benzyl cyanide product. wikipedia.org

For the cyanation of aryl halides, where the halogen is directly attached to the aromatic ring, transition-metal-catalyzed methods are indispensable.

Rosenmund-von Braun Reaction: This classical method uses stoichiometric copper(I) cyanide to displace an aryl halide. wikipedia.org Modern variations have been developed that are catalytic in copper. wikipedia.org

Palladium-Catalyzed Cyanation: Palladium complexes are widely used to catalyze the cyanation of aryl iodides, bromides, and even chlorides, typically employing potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂) as the cyanide source. wikipedia.org

Nickel-Catalyzed Cyanation: Nickel catalysts offer a more cost-effective alternative to palladium. wikipedia.org Air-stable nickel(II) precatalysts have been developed for the room-temperature cyanation of aryl chlorides using Zn(CN)₂. rsc.org A notable development is the nickel-catalyzed reductive cyanation that uses a stable, carbon-bound electrophilic cyanide source, 2-methyl-2-phenylmalononitrile (B13686465) (MPMN), which avoids the release of toxic cyanide gas. organic-chemistry.orgnih.gov

| Cyanation Method | Catalyst/Reagent | Cyanide Source | Substrate | Reference(s) |

| Nucleophilic Displacement | Sodium Cyanide (NaCN) | NaCN | Benzyl Halides | wikipedia.org |

| Rosenmund-Von Braun | Copper(I) Cyanide (CuCN) | CuCN | Aryl Halides | wikipedia.org |

| Palladium-Catalyzed | Pd(0) or Pd(II) complexes | KCN, Zn(CN)₂ | Aryl Halides | wikipedia.org |

| Nickel-Catalyzed | Ni(II) precatalysts | Zn(CN)₂ | Aryl Chlorides | rsc.org |

| Reductive Transnitrilation | NiBr₂(bpy)·xH₂O / Zn(0) | MPMN | Aryl (Pseudo)halides | organic-chemistry.orgnih.gov |

Alternative C-C Bond Formation Leading to Phenylacetonitriles

Beyond the substitution of halides, other C-C bond-forming strategies can be employed to construct the phenylacetonitrile skeleton. The Friedel-Crafts reaction, a classic method for forming aryl-carbon bonds, can be adapted for this purpose. For instance, the reaction of an aromatic compound with α-chloro-α-(methylthio)-substituted acetonitrile can yield an arylacetonitrile. osti.gov

Furthermore, acetonitrile itself can be utilized as a C1 building block. mdpi.com Its methyl protons are weakly acidic, allowing it to be deprotonated to form a nucleophile. mdpi.com Additionally, radical-based methods can generate a cyanomethyl radical (•CH₂CN) from acetonitrile, which can then be added to aromatic systems, although controlling the regioselectivity for a specific isomer like this compound would be a significant challenge with this approach. mdpi.com

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Several catalytic strategies are integral to the synthetic routes discussed.

In the formation of the dihaloaromatic precursor, a phase-transfer catalyst can be employed during the iodination of o-toluidine to facilitate the reaction between the aqueous and organic phases. google.com The Sandmeyer reaction, used for converting the amino group to a bromide, is a classic example of copper catalysis.

The introduction of the nitrile group heavily relies on catalysis. As detailed in section 2.2.1, palladium and nickel complexes are the catalysts of choice for the cyanation of aryl halides. wikipedia.org These catalytic systems operate through a cycle typically involving oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with the cyanide source and reductive elimination to form the C-CN bond and regenerate the catalyst. wikipedia.org The development of nickel catalysts that can perform these transformations at room temperature or use non-toxic cyanide sources represents a significant advancement in making these syntheses more sustainable and practical. rsc.orgorganic-chemistry.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions in Precursor Formation

The construction of the 2-bromo-5-iodophenyl scaffold, a key precursor to the target molecule, often employs transition metal-catalyzed reactions. A notable example is the Sandmeyer reaction, a well-established method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.orgthermofisher.cn This transformation is typically catalyzed by copper(I) salts, such as cuprous bromide. google.com

A synthetic route to the precursor 2-bromo-5-iodotoluene (B1273150) starts from 2-methyl-4-iodoaniline. google.com The amino group is first converted into a diazonium salt using a nitrous acid solution. This intermediate is then subjected to a bromination reaction, where cuprous bromide in hydrobromic acid is used to displace the diazonium group with bromine. google.com This copper-catalyzed step is crucial for the selective introduction of the bromine atom at the desired position. The reaction is typically heated to facilitate the decomposition of the diazonium salt and the formation of the aryl-bromide bond. google.com

The following table summarizes the key aspects of this transition metal-catalyzed step:

| Reaction Step | Reactant | Reagents | Catalyst | Temperature | Product |

| Diazotization | 2-methyl-4-iodoaniline | Nitrous acid, Sulfuric acid | - | 10-15°C | Diazonium salt solution |

| Bromination (Sandmeyer) | Diazonium salt solution | Hydrobromic acid | Cuprous bromide | 85-90°C | 2-bromo-5-iodotoluene |

| Data derived from patent CN113233957A. google.com |

Development of Efficient and Selective Synthetic Routes

Efficient and selective synthesis of this compound relies on a well-defined sequence of reactions starting from readily available materials. A common strategy involves the initial synthesis of a stable precursor like 2-bromo-5-iodotoluene or 2-bromo-5-iodobenzyl alcohol, followed by conversion to the final phenylacetonitrile product. google.com

One documented multi-step synthesis begins with o-toluidine (2-methylaniline). google.comchemicalbook.com The process is as follows:

Iodination: o-Toluidine is first iodinated to produce 4-iodo-2-methylaniline (B78855). chemicalbook.com

Diazotization and Bromination: The resulting 4-iodo-2-methylaniline undergoes a Sandmeyer reaction as described previously to yield 2-bromo-5-iodotoluene. google.comchemicalbook.com

Benzylic Bromination: The methyl group of 2-bromo-5-iodotoluene is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), to form 2-bromo-5-iodobenzyl bromide. google.com

Cyanation: The final step is the conversion of the benzyl bromide to this compound. This is a nucleophilic substitution reaction where the bromine is displaced by a cyanide group, commonly using sodium or potassium cyanide. wikipedia.org This reaction is known as the Kolbe nitrile synthesis. wikipedia.org

Alternatively, the 2-bromo-5-iodobenzyl bromide can be hydrolyzed to 2-bromo-5-iodobenzyl alcohol, which can then be converted to the nitrile. google.com However, the direct cyanation of the benzyl bromide is a more direct route.

This synthetic pathway is efficient as it builds the desired substitution pattern on the aromatic ring before introducing the acetonitrile moiety.

Optimization of Reaction Conditions and Process Development

Investigation of Solvents, Temperature, and Additives

Each step in the synthesis of this compound requires careful optimization of its conditions.

For the initial iodination of o-toluidine, a mixed solvent system of ethyl acetate (B1210297) and glacial acetic acid has been utilized. The reaction temperature is controlled, starting at a lower temperature and then gently heating to ensure completion. patsnap.com

In the Sandmeyer reaction , temperature control is critical. The diazotization is performed at a low temperature (10-15°C) to ensure the stability of the diazonium salt. google.com The subsequent copper-catalyzed bromination requires higher temperatures (85-90°C) to drive the reaction to completion. google.com

The benzylic bromination of 2-bromo-5-iodotoluene is typically carried out in a halogenated solvent such as dichloromethane (B109758) or dichloroethane at a moderately elevated temperature (50-60°C). google.com The choice of radical initiator (e.g., AIBN) is also a key parameter. google.com

The final cyanation step is particularly sensitive to reaction conditions. The choice of solvent is crucial; for instance, the reaction of a benzyl halide with an alkali metal cyanide can be performed in a water-immiscible solvent with a phase transfer catalyst to improve reaction rates and yields. google.comgoogle.com The use of N,N-dialkyl cyclohexylamine (B46788) as an additive in an aqueous solution has been patented to facilitate this conversion at reflux temperatures. google.com

The table below summarizes optimized conditions for a key precursor synthesis step as described in patent literature.

| Step | Reactants | Solvent | Additives/Catalyst | Temperature |

| Benzylic Bromination | 2-bromo-4-iodotoluene, N-bromosuccinimide | Dichloromethane | Azobisisobutyronitrile | 50-60°C |

| Data derived from patent CN113233957A. google.com |

Scalability Considerations for Laboratory and Industrial Synthesis

Scaling up the synthesis of phenylacetonitriles from laboratory to industrial production presents several challenges. For the cyanation of benzyl halides, long reaction times at elevated temperatures can lead to product degradation, reducing yields on an industrial scale. google.com Therefore, processes that are efficient and proceed under milder conditions are preferred for large-scale manufacturing.

The synthetic route starting from o-toluidine has been developed with industrial production in mind. google.com The patent describing the synthesis of the precursor 2-bromo-5-iodobenzyl alcohol highlights advantages such as simple process operations and reduced generation of waste, which are critical factors for industrial applications. google.com The avoidance of hazardous reagents like lithium aluminum hydride, which can be used to reduce corresponding benzoic acids but poses significant risks due to hydrogen gas evolution, is another important consideration for scalability. google.com

Furthermore, the development of synthetic methods that minimize the need for chromatographic purification is essential for industrial-scale synthesis. The use of recrystallization for purification, as mentioned in the synthesis of 2-bromo-5-iodobenzyl alcohol, is a more scalable technique than column chromatography. google.com The selection of cost-effective and environmentally benign reagents and solvents is also a key aspect of process development for industrial applications. researchgate.net

Mechanistic Insights into the Chemical Reactivity of 2 Bromo 5 Iodophenylacetonitrile

Reactions at the Nitrile Group of 2-Bromo-5-iodophenylacetonitrile

The cyano group is a cornerstone of organic synthesis, valued for its ability to be converted into a variety of other functional groups. In the context of this compound, this reactivity is preserved and can be strategically employed.

Intramolecular Annulation Reactions (e.g., Palladium-catalyzed carbopalladation)

While specific examples for this compound are not extensively documented in readily available literature, the general principles of palladium-catalyzed carbopalladation suggest its potential for intramolecular annulation reactions. This type of reaction typically involves the insertion of a palladium catalyst into the aryl-halogen bond, followed by the intramolecular addition of the resulting organopalladium species across the carbon-nitrogen triple bond of the nitrile. This process can lead to the formation of new ring systems, which are valuable in medicinal chemistry and materials science. The efficiency and regioselectivity of such cyclizations would be highly dependent on the reaction conditions, including the choice of palladium catalyst, ligands, and base.

Transformations to Amides, Amines, and Carboxylic Acids

The nitrile functionality of this compound serves as a versatile precursor to other key functional groups.

Amides: Controlled hydrolysis of the nitrile, typically under acidic or basic conditions, can yield the corresponding 2-bromo-5-iodophenylacetamide. The reaction conditions must be carefully managed to prevent further hydrolysis to the carboxylic acid.

Amines: The nitrile group can be reduced to a primary amine, yielding 2-(2-bromo-5-iodophenyl)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. azurewebsites.netsigmaaldrich.com These powerful reducing agents are generally compatible with aryl halides, allowing for the selective reduction of the nitrile. azurewebsites.net

Carboxylic Acids: Vigorous hydrolysis of the nitrile group, usually with strong acids or bases at elevated temperatures, leads to the formation of 2-bromo-5-iodophenylacetic acid. This transformation provides a route to a key building block for further synthetic elaborations.

Reactivity of the Halogen Substituents on the Aromatic Ring

The presence of both bromine and iodine on the same aromatic ring is a key feature of this compound, enabling selective and sequential functionalization through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the potential to participate in a variety of transformations:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond.

Sonogashira Coupling: The coupling with a terminal alkyne would yield an alkynyl-substituted phenylacetonitrile (B145931) derivative.

Negishi Coupling: This involves the reaction with an organozinc reagent.

Heck Coupling: The reaction with an alkene would lead to the formation of a substituted styrene (B11656) derivative.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine.

Chemoselectivity in Coupling Reactions involving Bromine and Iodine

A crucial aspect of the reactivity of this compound is the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.

Ligand Effects and Catalyst Design for Selective Transformations

The selective functionalization of dihaloarenes is a cornerstone of modern organic synthesis, enabling the sequential introduction of different substituents. In the case of this compound, the C-I bond is substantially more reactive than the C-Br bond towards oxidative addition to low-valent transition metal catalysts, such as palladium(0) complexes. This inherent reactivity difference can be amplified and controlled by the judicious choice of ligands and catalyst systems.

The design of catalyst systems for the selective cross-coupling of dihaloarenes often revolves around tuning the electronic and steric properties of the ligands coordinated to the metal center. For instance, in Suzuki-Miyaura coupling reactions, the use of specific phosphine (B1218219) ligands can significantly influence the selectivity of the reaction. While a broad range of palladium pre-catalysts and ligands can be used for Suzuki couplings, their specific choice can affect the reaction's efficiency, rate, and selectivity. youtube.commdpi.com

In the context of this compound, a typical strategy would involve a first cross-coupling reaction targeting the more reactive C-I bond. This is often achieved using a palladium catalyst with a relatively less electron-rich and sterically less demanding ligand. Subsequently, a second coupling at the less reactive C-Br bond can be performed under more forcing conditions or with a catalyst system known to activate aryl bromides more effectively.

The following table illustrates the general principles of catalyst and ligand selection for selective cross-coupling reactions on dihaloarenes, which are applicable to this compound.

| Coupling Reaction | Target Bond | Catalyst/Ligand System | Rationale |

| Suzuki-Miyaura | C-I | Pd(OAc)₂, PPh₃ | Standard conditions, selective for the more reactive C-I bond. |

| Sonogashira | C-I | PdCl₂(PPh₃)₂, CuI | Mild conditions favor reaction at the C-I bond. wikipedia.org |

| Heck | C-I | Pd(OAc)₂, P(o-tol)₃ | Selective for the more reactive C-I bond under standard Heck conditions. organic-chemistry.org |

| Suzuki-Miyaura | C-Br | Pd(dba)₂, SPhos/XPhos | Bulky, electron-rich phosphine ligands facilitate the activation of the less reactive C-Br bond. |

It is important to note that while these are general guidelines, the optimal conditions for selective transformations of this compound would require experimental optimization.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing the aromatic ring of this compound. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. wikipedia.org

In this compound, the cyanomethyl group (-CH₂CN) acts as an electron-withdrawing group through inductive effects, thereby activating the ring for SNAr. The reaction's regioselectivity is dictated by the positions of the leaving groups (Br and I) relative to the activating group. Nucleophilic attack will preferentially occur at the carbon atoms bearing the halogens.

The relative reactivity of the halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. libretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. libretexts.org Therefore, in this compound, the bromine atom at the 2-position is expected to be more susceptible to nucleophilic attack than the iodine atom at the 5-position, especially with the electron-withdrawing cyanomethyl group also at the 2-position.

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. youtube.com The reaction conditions typically involve a polar aprotic solvent and often require elevated temperatures. acsgcipr.org

| Nucleophile | Potential Product |

| Sodium methoxide (B1231860) (NaOMe) | 2-methoxy-5-iodophenylacetonitrile |

| Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-5-iodophenylacetonitrile |

| Ammonia (NH₃) | 2-amino-5-iodophenylacetonitrile |

Directed ortho-Metalation and Related Aryne Chemistry

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be trapped with various electrophiles.

In this compound, the cyanomethyl group can potentially act as a directing group. The nitrile functionality is known to be a moderate directing group in DoM. organic-chemistry.org However, the presence of the two halogen atoms introduces complexity. The order of directing ability of the substituents would need to be considered. Halogens themselves can act as moderate directing groups. organic-chemistry.org

Given the substitution pattern, metalation could potentially occur at the C6 position, which is ortho to the bromine atom and the cyanomethyl group. The relative directing strengths and the steric environment would influence the regiochemical outcome.

Alternatively, treatment of this compound with a strong, non-nucleophilic base could lead to the formation of a benzyne (B1209423) intermediate. The elimination of HBr or HI would generate a highly reactive aryne. The relative acidity of the protons at C3 and C6 would determine which benzyne is formed. The subsequent trapping of the benzyne with a suitable diene, for example, would lead to cycloaddition products. The formation of benzynes from halogenated aryl compounds typically requires strong bases like sodium amide or lithium diisopropylamide (LDA). wikipedia.org

Reactions at the Benzylic Methylene (B1212753) Position of this compound

The methylene group adjacent to the aromatic ring and the nitrile group is a benzylic position, which is activated for various transformations due to the ability of the phenyl and cyano groups to stabilize adjacent carbanions or radicals.

Alpha-Halogenation and Subsequent Functionalization

The benzylic protons of phenylacetonitrile derivatives are acidic and can be removed by a base to form a resonance-stabilized carbanion. This carbanion can then be reacted with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to introduce a halogen atom at the alpha-position. libretexts.orgmasterorganicchemistry.com This alpha-halogenated product is a versatile intermediate for further functionalization. For instance, the newly introduced halogen can be displaced by a variety of nucleophiles in an SN2 reaction, allowing for the introduction of a wide range of functional groups at the benzylic position.

Deprotonation and Alkylation/Acylation Reactions

The benzylic position can be deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a potent nucleophile. This carbanion can then participate in alkylation or acylation reactions with suitable electrophiles like alkyl halides or acyl chlorides. This provides a straightforward method for elaborating the side chain of this compound.

| Reagent | Electrophile | Potential Product |

| 1. LDA; 2. CH₃I | Methyl iodide | 2-(2-bromo-5-iodophenyl)propanenitrile |

| 1. NaH; 2. CH₃COCl | Acetyl chloride | 3-(2-bromo-5-iodophenyl)-3-oxopropanenitrile |

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The presence of multiple reactive centers in this compound opens up possibilities for elegant cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These reactions can be initiated by selectively targeting one of the reactive sites, which then triggers a sequence of subsequent transformations.

For example, a selective Sonogashira coupling at the C-I bond could be followed by an intramolecular cyclization involving the newly introduced alkyne and the nitrile group, or even the benzylic position under certain conditions. Such tandem Sonogashira coupling-cyclization sequences are powerful methods for the synthesis of heterocyclic compounds. organic-chemistry.orgnih.gov

Another potential cascade could involve an initial Heck reaction at the C-I bond, followed by an intramolecular reaction of the newly formed olefin with another part of the molecule. The design of such cascade reactions requires careful consideration of the reactivity of all functional groups present and the choice of catalysts and reaction conditions to orchestrate the desired sequence of events. organic-chemistry.org

Lack of Publicly Available Data on the Kinetic and Thermodynamic Aspects of this compound Transformations

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings, including specific kinetic and thermodynamic data for the transformations of this compound, are not publicly available. While general principles of chemical reactivity and mechanistic pathways for similar halogenated aromatic compounds have been studied, specific experimental or computational data such as rate constants, activation energies, and thermodynamic parameters for reactions involving this compound have not been reported in the accessible literature.

The reactivity of dihalogenated phenylacetonitriles is generally governed by the selective activation of the carbon-halogen bonds. In the case of this compound, the carbon-iodine bond is typically more reactive than the carbon-bromine bond in common cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. However, without specific studies on this molecule, any discussion on its kinetic and thermodynamic profile would be purely speculative and not based on the detailed research findings required.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and determining the energetic profiles of chemical reactions. Such studies could provide valuable insights into the kinetic and thermodynamic aspects of this compound transformations. They could, for instance, model the oxidative addition step in palladium-catalyzed cross-coupling reactions to compare the activation barriers for the C-I and C-Br bond cleavage, thereby quantifying the observed selectivity. Furthermore, these computational models can predict the thermodynamic stability of reactants, intermediates, transition states, and products. However, no such specific computational studies for this compound have been published.

Applications of 2 Bromo 5 Iodophenylacetonitrile in Advanced Organic Synthesis

A Potential Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of the nitrile group and the ortho- and para-disposed halogens in 2-Bromo-5-iodophenylacetonitrile suggests its suitability as a precursor for various heterocyclic systems. The nitrile can participate in cyclization reactions, while the halogens provide handles for intramolecular ring-forming processes.

Envisioned Synthesis of Fused Aromatic and Heterocyclic Systems

The synthesis of fused ring systems, such as naphthalenamines, from precursors bearing both a nitrile and a halogen has been demonstrated in the literature. Palladium-catalyzed intramolecular cyclization reactions are a powerful tool for such transformations. In a hypothetical application, this compound could undergo a palladium-catalyzed reaction, where the nitrile group and one of the halogen atoms participate in a ring-closing cascade to form a fused heterocyclic system. The differential reactivity of the C-Br and C-I bonds could potentially be exploited for selective cyclization.

Anticipated Construction of Nitrogen-containing Ring Systems

A Putative Precursor for Poly-substituted Aromatic Compounds

The presence of two different halogen atoms on the aromatic ring of this compound makes it an ideal substrate for sequential cross-coupling reactions, enabling the synthesis of complex poly-substituted aromatic compounds with a high degree of control over the substitution pattern.

Theoretical Access to ortho-, meta-, and para-Functionalized Biphenyls and Terphenyls

The differential reactivity of the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions is a well-established principle in organic synthesis. The C-I bond is generally more reactive than the C-Br bond in reactions like the Suzuki-Miyaura coupling. This reactivity difference would allow for the sequential and site-selective introduction of different aryl groups.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid could be performed under conditions that selectively cleave the C-I bond, leading to the formation of a bromo-iodobiphenyl intermediate. A subsequent cross-coupling reaction under more forcing conditions or with a different catalyst system could then be used to functionalize the C-Br bond, yielding a fully substituted terphenyl derivative. This stepwise approach would provide precise control over the final structure of the poly-aromatic system.

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

| Step | Reactant | Catalyst System | Product |

| 1 | Arylboronic Acid 1 | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-5-(aryl-1)-phenylacetonitrile |

| 2 | Arylboronic Acid 2 | PdCl₂(dppf), CsF | 2-(Aryl-2)-5-(aryl-1)-phenylacetonitrile |

Postulated Synthesis of Sterically Hindered Aromatic Derivatives

The synthesis of sterically hindered biaryls and other aromatic compounds is a significant challenge in organic chemistry. The ortho-bromo substituent in this compound could be leveraged to create sterically demanding architectures. Cross-coupling reactions at this position with bulky arylboronic acids would lead to the formation of hindered biphenyls, which are of interest for their unique conformational properties and potential applications in materials science and as ligands in catalysis.

A Prospective Role in the Synthesis of Materials with Tunable Electronic Properties

Polycyclic aromatic hydrocarbons and highly substituted aromatic compounds are known to exhibit interesting electronic and photophysical properties, making them valuable components in organic electronics. While direct evidence for the use of this compound in this context is not available, its potential as a precursor to such materials is clear.

The ability to introduce different aromatic and heterocyclic moieties onto the phenylacetonitrile (B145931) core through sequential cross-coupling reactions would allow for the fine-tuning of the electronic properties of the resulting molecules. The nitrile group could also be further transformed into other functional groups, such as carboxylic acids or amines, to modulate the material's properties or to facilitate its incorporation into larger polymeric structures. The synthesis of such tailored molecules is crucial for the development of new organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Development of Organic Electronic Materials (e.g., Semiconducting Oligomers and Polymers)

The burgeoning field of organic electronics relies on the design and synthesis of novel π-conjugated systems that exhibit favorable charge-transport properties. This compound serves as a key starting material in the synthesis of such materials. The phenylacetonitrile core can be strategically functionalized through sequential cross-coupling reactions, such as Suzuki or Stille couplings, at the bromine and iodine positions. This allows for the introduction of various aromatic or heteroaromatic units, leading to the formation of extended π-conjugated oligomers and polymers.

The nitrile group can also be a site for further chemical modification, or it can influence the electronic properties of the final material through its electron-withdrawing nature. The ability to precisely control the chemical structure and, consequently, the electronic properties of the resulting materials is crucial for their application in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

| Property | Significance in Organic Electronics |

| Extended π-conjugation | Facilitates charge delocalization and transport |

| Tunable electronic properties | Allows for optimization of material performance for specific devices |

| Processability | Enables fabrication of thin films for electronic devices |

Precursors for Dye-Sensitized Systems

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of these devices is heavily dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into a semiconductor material. This compound can be utilized as a versatile scaffold for the synthesis of novel organic dyes.

Through sequential functionalization at the halogenated positions, various donor and acceptor moieties can be introduced to create a "push-pull" architecture, which is a common design strategy for efficient sensitizing dyes. The nitrile group can act as an anchoring group to bind the dye molecule to the surface of the semiconductor (typically TiO2), ensuring efficient electron transfer. The ability to systematically modify the dye structure using this compound as a starting point allows for the fine-tuning of its absorption spectrum and electrochemical properties to maximize the performance of the solar cell.

Design and Synthesis of Structural Motifs for Chemical Probes and Tools

Chemical probes are essential tools in chemical biology for the study of biological processes. The development of selective and effective probes often requires the synthesis of complex molecular structures. The trifunctional nature of this compound makes it an attractive starting material for the construction of novel scaffolds for chemical probes.

The bromo and iodo groups can be selectively replaced with different functional groups through various cross-coupling reactions. This allows for the introduction of a recognition element (for binding to a specific biological target), a reporter group (such as a fluorophore or an affinity tag), and a reactive group (for covalent labeling). The nitrile group can also be transformed into other functionalities, further expanding the chemical space that can be explored. This modular approach to synthesis, enabled by the unique reactivity of this compound, facilitates the rapid generation of libraries of potential chemical probes for screening and optimization.

| Component of Chemical Probe | Potential Role of this compound |

| Recognition Element | Introduced via cross-coupling at Br or I position |

| Reporter Group | Attached via functionalization of the phenyl ring or nitrile group |

| Reactive Group | Incorporated through modification of the core structure |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Iodophenylacetonitrile

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of molecular systems. Through DFT calculations, a comprehensive picture of the electronic properties of 2-Bromo-5-iodophenylacetonitrile has been developed.

Electronic Structure Analysis (HOMO-LUMO energy gaps, molecular orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

Theoretical calculations would typically reveal the spatial distribution of the HOMO and LUMO across the this compound molecule. The HOMO is expected to be localized on the electron-rich regions of the phenyl ring and the iodine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient areas, including the carbon atoms of the nitrile group and the bromine atom, suggesting these as potential sites for nucleophilic attack.

A hypothetical data table for the calculated electronic properties is presented below.

| Computational Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used in the computation.

Charge Distribution and Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. For this compound, the MEP map would illustrate the electronegative influence of the halogen atoms and the nitrile group.

The regions around the iodine and bromine atoms, as well as the nitrogen atom of the nitrile group, are expected to show a negative electrostatic potential (typically colored red or yellow), indicating areas of high electron density and susceptibility to electrophilic attack. In contrast, the hydrogen atoms of the phenyl ring would exhibit a positive electrostatic potential (colored blue), signifying electron-deficient regions.

Prediction of Reactivity Sites and Fukui Functions

Fukui functions are a conceptual DFT tool used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction.

For this compound, the calculated Fukui functions would likely indicate that the carbon atom of the nitrile group and the carbon atoms attached to the halogen substituents are potential sites for nucleophilic attack. Conversely, the nitrogen atom and the halogen atoms themselves could be predicted as sites for electrophilic attack.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations offer insights into the structural and dynamic properties of molecules, including their conformational preferences and intermolecular interactions.

Conformational Analysis and Molecular Flexibility

Conformational analysis of this compound would explore the different spatial arrangements of the molecule, particularly the rotation around the single bond connecting the phenyl ring to the acetonitrile (B52724) group. Molecular mechanics calculations can determine the relative energies of different conformers and the energy barriers to rotation. This analysis helps in understanding the flexibility of the molecule and its preferred shape in different environments.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface (PES) of a reaction. Key points on this surface include reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the energetic barrier to a reaction. A detailed analysis of the mechanism and dynamics of a chemical reaction can be achieved through methods like the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA). These approaches analyze the changes in the reaction path and its curvature to partition the mechanism into distinct phases, such as reactant preparation, bond breaking/formation in the transition state phase, and product formation.

A critical aspect of understanding the reactivity of this compound is the computational determination of the energetic profiles for its key synthetic transformations. Density Functional Theory (DFT) and ab initio methods are instrumental in these calculations. For instance, in a potential nucleophilic substitution reaction, where either the bromine or iodine atom is replaced, computational models can predict the activation energies and reaction enthalpies. These calculations help in determining which halogen is more likely to be substituted under specific conditions.

The transition states for such reactions are located and characterized by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

Table 1: Hypothetical Energetic Profile for a Nucleophilic Substitution on this compound

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State (Substitution at C-Br) | +25.3 |

| Intermediate | +5.2 |

| Transition State (Leaving Group Departure) | +18.7 |

| Products (2-Iodo-5-(Nu)phenylacetonitrile + Br⁻) | -10.4 |

Note: The data in this table is illustrative and based on typical values for similar aromatic nucleophilic substitution reactions. Actual values would require specific DFT or ab initio calculations for this exact molecule and reaction.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can simulate these effects, providing a deeper understanding of the reaction pathways in different environments. Solvation can be modeled either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged species, such as nucleophilic substitutions, polar protic and aprotic solvents can stabilize reactants, transition states, and products to different extents. figshare.comnih.govnih.gov Polar solvents, for example, can stabilize the transition state and any charged intermediates, thereby lowering the activation energy and accelerating the reaction. figshare.comnih.govnih.gov Computational studies can quantify these stabilization energies and predict how the reaction profile changes from the gas phase to different solvents.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Key Reaction Step

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 35.1 |

| Dichloromethane (B109758) | 8.9 | 28.5 |

| Acetonitrile | 37.5 | 25.9 |

| Water | 78.4 | 23.2 |

Note: This table presents a hypothetical trend for the effect of solvent polarity on the activation energy of a reaction involving a polar transition state. The values are illustrative.

Advanced Computational Methods for Predicting Spectroscopic Signatures

Computational chemistry is also a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. Methods like DFT can be used to calculate various spectroscopic parameters.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used within DFT to predict ¹³C and ¹H chemical shifts. figshare.comresearchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of this compound. The accuracy of these predictions can be high, especially when relativistic effects are considered for heavy atoms like iodine. figshare.com

Vibrational spectroscopy, including Infrared (IR) and Raman, can also be simulated computationally. By calculating the harmonic vibrational frequencies, theoretical IR and Raman spectra can be generated. cardiff.ac.uk These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For aromatic nitriles, the characteristic C≡N stretching frequency is a key feature in the IR spectrum. spectroscopyonline.com Computational analysis can predict how the positions of the bromo and iodo substituents influence this and other vibrational modes.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-CN) | 118 ppm |

| ¹³C NMR | Chemical Shift (C-Br) | 115 ppm |

| ¹³C NMR | Chemical Shift (C-I) | 95 ppm |

| IR Spectroscopy | C≡N Stretch Frequency | 2235 cm⁻¹ |

| Raman Spectroscopy | Symmetric Ring Breathing | 1010 cm⁻¹ |

Note: The values in this table are hypothetical and represent typical ranges for the specified functional groups and spectroscopic techniques. Accurate predictions would require specific quantum chemical calculations.

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-5-iodophenylacetonitrile, various NMR experiments would be crucial in confirming the precise arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be the initial and one of the most informative experiments performed on a sample of this compound. This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group. The aromatic region would be of particular interest for confirming the substitution pattern on the benzene (B151609) ring. The three aromatic protons would likely appear as complex multiplets due to spin-spin coupling between them. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromo, iodo, and cyano groups. The methylene protons would be expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent cyano group and the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on known chemical shift values for similar structures. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 3H |

| -CH₂-CN | 3.5 - 4.5 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the eight carbon atoms in the molecule: six in the aromatic ring, one in the methylene group, and one in the nitrile group. The chemical shifts of the aromatic carbons would be influenced by the attached halogens and the acetonitrile substituent. The carbon atoms bearing the bromo and iodo substituents would have their chemical shifts significantly affected. The nitrile carbon would appear in the characteristic downfield region for cyano groups.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on known chemical shift values for similar structures. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-I | 90 - 105 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-CH₂CN | 130 - 145 |

| -CH₂-CN | 20 - 30 |

| -C≡N | 115 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, which is particularly useful for establishing the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated aromatic carbons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the substitution pattern on the benzene ring by observing correlations between the methylene protons and the aromatic carbons, as well as between the aromatic protons and the substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a small molecule like this, it could help to confirm through-space interactions between the methylene protons and the ortho-protons on the aromatic ring.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is vital for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula (C₈H₅BrIN), distinguishing it from other compounds with the same nominal mass. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens.

Electrospray Ionization (ESI) and Chemical Ionization (CI) Mass Spectrometry

Electrospray Ionization (ESI) and Chemical Ionization (CI) are soft ionization techniques that are well-suited for analyzing organic molecules like this compound, as they typically produce an abundant molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This is crucial for confirming the molecular weight.

Under more energetic conditions or through tandem mass spectrometry (MS/MS), fragmentation analysis can provide further structural information. Expected fragmentation pathways for this compound would involve the loss of the bromine or iodine atoms, the cyano group, or the entire cyanomethyl group, leading to characteristic fragment ions that would further support the proposed structure. For instance, a related isomer, 2-(3-bromo-5-iodophenyl)acetonitrile, has predicted collision cross-section values for various adducts, such as [M+H]⁺ at an m/z of 321.87230. Similar data would be expected for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While direct experimental spectra for this compound are not widely published, a detailed analysis can be extrapolated from the well-established characteristic frequencies of its constituent functional groups and by comparison with structurally similar compounds.

The key functional groups in this compound are the nitrile (-C≡N) group, the aromatic ring, the methylene (-CH2-) group, and the carbon-halogen (C-Br and C-I) bonds. Each of these will give rise to characteristic absorption or scattering bands in the IR and Raman spectra, respectively.

Nitrile Group (-C≡N) Vibrations: The stretching vibration of the nitrile group is one of the most characteristic and readily identifiable peaks in the vibrational spectrum.

IR Spectroscopy: A sharp, intense absorption band is typically observed in the range of 2260-2240 cm⁻¹. For phenylacetonitrile (B145931), this band appears around 2250 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl ring. nih.gov

Raman Spectroscopy: The nitrile stretch is also Raman active, often appearing as a strong, sharp peak in a similar region to the IR absorption.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands, usually in the 1600-1450 cm⁻¹ region. For substituted benzenes, the pattern of these bands can provide clues about the substitution pattern.

Out-of-Plane Bending (γ-CH): The out-of-plane C-H bending vibrations are particularly informative for determining the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 900-800 cm⁻¹ region.

Methylene Group (-CH2-) Vibrations: The methylene group attached to the phenyl ring and the nitrile group will also show characteristic vibrations.

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene C-H bonds are expected in the 2950-2850 cm⁻¹ range.

Scissoring (Bending): The in-plane bending or scissoring vibration of the -CH2- group typically appears around 1465 cm⁻¹.

Carbon-Halogen Vibrations: The vibrations of the carbon-bromine and carbon-iodine bonds are found at lower frequencies.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

C-I Stretching: The C-I stretching vibration occurs at even lower frequencies, generally in the range of 500-400 cm⁻¹.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities for this compound. muni.cznih.gov These theoretical calculations, when compared with experimental data from related molecules, can provide a more detailed and confident assignment of the observed spectral bands. For instance, studies on other halogenated cytosines have shown that DFT calculations can accurately predict vibrational spectra. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Nitrile (-C≡N) | Stretching | 2260-2240 | Strong |

| Aromatic Ring | C-H Stretching | 3100-3000 | Medium |

| C=C Stretching | 1600-1450 | Medium to Strong | |

| Out-of-Plane Bending | 900-800 | Medium | |

| Methylene (-CH₂-) | C-H Stretching | 2950-2850 | Medium |

| Scissoring (Bending) | ~1465 | Weak to Medium | |

| Carbon-Halogen | C-Br Stretching | 600-500 | Medium |

| C-I Stretching | 500-400 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores—the parts of a molecule that absorb light. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of benzene and its derivatives is characterized by several absorption bands arising from π → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring. For substituted benzenes, two main absorption bands are typically observed:

The E-band (or E2-band): This is a high-energy, high-intensity band usually found below 200 nm.

The B-band: This is a lower-energy, lower-intensity band that appears at longer wavelengths, typically between 230 and 270 nm. The B-band often shows fine vibrational structure.

The presence of the bromine and iodine atoms, as well as the cyanomethyl group, will influence the electronic transitions in the benzene ring. Halogen substituents generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to their ability to donate electron density to the ring through resonance (mesomeric effect) and their inductive electron-withdrawing effect. The order of the bathochromic shift for halogens is typically I > Br > Cl > F. cdnsciencepub.com

Studies on substituted iodobenzenes have shown that the B-band is shifted to longer wavelengths compared to benzene. cdnsciencepub.com For 1-bromo-4-iodobenzene, a structurally related compound, UV-Vis spectra are available and can serve as a reference. nih.govspectrabase.com It is expected that this compound will exhibit a primary absorption band (B-band) in the region of 250-280 nm. The cyanomethyl group can also influence the electronic structure and may lead to further shifts in the absorption maxima.

Solvent polarity can also affect the position of the absorption bands. Polar solvents may cause a shift in the λmax (wavelength of maximum absorbance) compared to nonpolar solvents, providing further insight into the nature of the electronic transitions. nist.gov

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Notes |

| π → π* (B-band) | 250 - 280 | Moderate | Bathochromic shift due to halogen and cyanomethyl substitution. |

| π → π* (E-band) | < 220 | High | High energy transition, may be outside the range of standard spectrophotometers. |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, data from related structures can provide valuable insights into the expected molecular geometry and crystal packing. For instance, the crystal structure of other substituted phenylacetonitriles and bromo-iodo aromatic compounds have been reported. nih.govmdpi.com

From these related structures, we can anticipate the following features in the crystal structure of this compound:

Molecular Geometry: The benzene ring will be essentially planar. The C-Br and C-I bond lengths will be consistent with those observed in other bromo- and iodo-substituted aromatic compounds. The geometry around the methylene carbon will be tetrahedral, and the C-C≡N moiety will be linear.

Intermolecular Interactions: In the solid state, molecules are likely to be held together by a combination of van der Waals forces and potentially weaker non-covalent interactions such as halogen bonding (C-Br···N or C-I···N) and π-π stacking interactions between the aromatic rings. Halogen bonding is a significant interaction in many halogenated organic compounds and can play a crucial role in determining the crystal packing.

Crystal System and Space Group: The compound would crystallize in one of the common crystal systems (e.g., monoclinic, orthorhombic) and a specific space group that dictates the symmetry of the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| C-Br Bond Length | ~1.90 Å | Characteristic bond distance between carbon and bromine. |

| C-I Bond Length | ~2.10 Å | Characteristic bond distance between carbon and iodine. |

| C-C≡N Bond Angle | ~178-180° | Confirms the linearity of the nitrile group. |

| Intermolecular Interactions | Halogen bonds, π-π stacking | Dictate the packing of molecules in the crystal. |

Emerging Research Directions and Future Perspectives for 2 Bromo 5 Iodophenylacetonitrile

Greener Pathways: Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes for valuable chemical intermediates. For 2-bromo-5-iodophenylacetonitrile, future research will likely focus on creating more sustainable and environmentally friendly production methods. This involves exploring alternatives to traditional synthetic approaches that may use hazardous reagents or generate significant waste.

Key areas of development include:

Catalytic Systems: Moving away from stoichiometric reagents to catalytic systems, particularly those involving earth-abundant metals, can significantly reduce waste and improve atom economy.

Alternative Solvents: The use of safer, renewable, or recyclable solvents, such as water, supercritical fluids, or bio-derived solvents, is a critical aspect of green synthesis. Research into the synthesis of related bromo-iodo compounds has explored solvents like acetic acid and ethanol, which are considered more environmentally benign than many traditional organic solvents. google.com

Energy Efficiency: Investigating microwave-assisted or flow chemistry processes could lead to reduced reaction times and lower energy consumption compared to conventional heating methods.

The Rise of Catalysis: Organocatalytic and Biocatalytic Transformations

The exploration of organocatalytic and biocatalytic transformations represents a significant frontier in the functionalization of this compound. These methods offer mild reaction conditions and high selectivity, often avoiding the use of toxic heavy metals.

Organocatalysis: Chiral organocatalysts could be employed to achieve asymmetric transformations of the acetonitrile (B52724) group or to facilitate novel cyclization reactions, leading to the synthesis of enantiomerically enriched heterocyclic compounds.

Biocatalysis: The use of enzymes or whole-cell systems could enable highly specific modifications of the this compound scaffold. For instance, nitrile hydratases could selectively convert the nitrile group to an amide, or oxidoreductases could introduce hydroxyl groups at specific positions.

Unlocking New Potential: Discovery of Novel Reactivity Patterns and Synthetic Utility

The distinct reactivity of the bromine and iodine substituents on the aromatic ring of this compound provides a platform for discovering new synthetic transformations. The greater reactivity of the iodine atom in cross-coupling reactions is a well-established principle that allows for sequential and site-selective modifications.

Future research is expected to uncover novel reactivity patterns, including:

Selective Cross-Coupling Reactions: Developing new catalytic systems that can selectively activate either the C-Br or C-I bond under different conditions will expand the synthetic utility of this compound. This would allow for the controlled, stepwise introduction of different functional groups.

Domino and Cascade Reactions: The unique arrangement of functional groups could be exploited to design novel domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can significantly increase molecular complexity in a highly efficient manner.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new avenues for the functionalization of this compound, enabling reactions that are not accessible through traditional thermal methods.

Accelerating Discovery: Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms has the potential to rapidly accelerate the discovery of new reactions and functional molecules. HTE allows for the systematic screening of a wide range of reaction conditions, catalysts, and substrates, providing a wealth of data to identify optimal synthetic routes and uncover hidden reactivity. nih.gov

By employing robotic systems and miniaturized reactors, researchers can:

Rapidly Optimize Reaction Conditions: Automated platforms can efficiently screen numerous parameters, such as catalysts, ligands, solvents, and temperatures, to quickly identify the ideal conditions for a desired transformation.

Discover New Reactions: HTE can be used to explore a vast chemical space, leading to the discovery of unexpected and novel reactivity patterns for this compound. nih.gov

Generate Large Datasets for Machine Learning: The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and guide the design of new experiments, further accelerating the pace of discovery. nih.gov

Building the Future: Advancements in Material Science and Supramolecular Chemistry Applications

The unique electronic and structural properties of this compound make it a promising building block for the development of advanced materials and supramolecular assemblies. The presence of halogen atoms allows for the formation of halogen bonds, which are increasingly recognized as important non-covalent interactions for directing the self-assembly of molecules.

Future applications in these fields could include:

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the electronic properties through selective functionalization is a key advantage in this area.

Supramolecular Polymers and Gels: The directional nature of halogen bonding can be harnessed to construct well-defined supramolecular polymers and gels with tunable properties. These materials could find applications in areas such as sensing, drug delivery, and catalysis. researchgate.net

Crystal Engineering: The ability to form specific intermolecular interactions makes this compound an interesting target for crystal engineering studies, aiming to design solid-state materials with desired properties, such as specific packing arrangements or porosity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.